
Benzoyl chloride, 4,4'-azoxybis-
Overview
Description
Benzoyl chloride, 4,4’-azoxybis-: is a chemical compound with the molecular formula C14H8Cl2N2O3. It is characterized by the presence of two benzoyl chloride groups connected by an azo linkage. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Laboratory Synthesis:
Starting Materials: The synthesis of benzoyl chloride, 4,4’-azoxybis- typically begins with 4-aminobenzoic acid.
Reaction with Thionyl Chloride: The 4-aminobenzoic acid is first converted to 4-aminobenzoyl chloride by reacting with thionyl chloride under reflux conditions.
Diazotization: The 4-aminobenzoyl chloride is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with another molecule of 4-aminobenzoyl chloride to form the azo linkage, resulting in benzoyl chloride, 4,4’-azoxybis-.
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Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Hydrolysis:
Reaction: Benzoyl chloride, 4,4’-azoxybis- reacts with water to produce hydrochloric acid and 4,4’-azoxybisbenzoic acid.
Conditions: This reaction typically occurs at room temperature and is exothermic.
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Esterification:
Reaction: It reacts with alcohols to form esters.
Conditions: The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
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Amidation:
Reaction: It reacts with amines to form amides.
Conditions: This reaction is often performed in the presence of a base like triethylamine to absorb the hydrochloric acid byproduct.
Common Reagents and Conditions:
Reagents: Thionyl chloride, sodium nitrite, hydrochloric acid, alcohols, amines, pyridine, triethylamine.
Conditions: Reflux, low temperatures for diazotization, room temperature for hydrolysis and amidation.
Major Products:
Hydrolysis: 4,4’-azoxybisbenzoic acid.
Esterification: Esters of 4,4’-azoxybisbenzoic acid.
Amidation: Amides of 4,4’-azoxybisbenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Benzoyl chloride, 4,4’-azoxybis- is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology:
Antimicrobial Agents: Some derivatives of benzoyl chloride, 4,4’-azoxybis- have shown antimicrobial activity and are studied for potential use in treating infections.
Medicine:
Drug Development: It is used in the development of new drugs, particularly those targeting bacterial infections due to its antimicrobial properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Antimicrobial Activity: The antimicrobial activity of benzoyl chloride, 4,4’-azoxybis- and its derivatives is primarily due to their ability to disrupt bacterial cell walls and inhibit essential enzymes.
Pathways: The compound interacts with bacterial proteins and enzymes, leading to cell lysis and death.
Comparison with Similar Compounds
Benzoyl Chloride: Benzoyl chloride itself is a simpler compound with a single benzoyl chloride group.
4,4’-Oxybis(benzoyl chloride): This compound has an ether linkage instead of an azo linkage, leading to different chemical properties and applications.
Uniqueness:
Properties
IUPAC Name |
(4-carbonochloridoylphenyl)-(4-carbonochloridoylphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O3/c15-13(19)9-1-5-11(6-2-9)17-18(21)12-7-3-10(4-8-12)14(16)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIMVDBFLKARHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=[N+](C2=CC=C(C=C2)C(=O)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885900 | |
Record name | Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47163-83-7 | |
Record name | Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047163837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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